Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate
CAS No.: 81367-79-5
Cat. No.: VC17031856
Molecular Formula: C20H21N5O5
Molecular Weight: 411.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81367-79-5 |
|---|---|
| Molecular Formula | C20H21N5O5 |
| Molecular Weight | 411.4 g/mol |
| IUPAC Name | ethyl 4-[[4-[2-cyanoethyl(2-hydroxyethyl)amino]phenyl]diazenyl]-3-nitrobenzoate |
| Standard InChI | InChI=1S/C20H21N5O5/c1-2-30-20(27)15-4-9-18(19(14-15)25(28)29)23-22-16-5-7-17(8-6-16)24(12-13-26)11-3-10-21/h4-9,14,26H,2-3,11-13H2,1H3 |
| Standard InChI Key | ZWCKPXODVQYION-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N(CCC#N)CCO)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a central nitrobenzoate core substituted at the 3-position with a nitro group (-NO₂) and at the 4-position with an azo-linked phenyl group. The phenyl group is further functionalized with a mixed (2-cyanoethyl)(2-hydroxyethyl)amino substituent, combining polar (hydroxyethyl) and electron-deficient (cyanoethyl) groups. The ethyl ester at the carboxylate position enhances solubility in organic solvents, making it suitable for industrial formulations.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 81367-79-5 |
| Molecular Formula | C₂₀H₂₁N₅O₅ |
| Molecular Weight | 411.4 g/mol |
| IUPAC Name | Ethyl 4-[[4-[2-cyanoethyl(2-hydroxyethyl)amino]phenyl]diazenyl]-3-nitrobenzoate |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N(CCC#N)CCO)N+[O-] |
Synthesis and Manufacturing
General Synthetic Route
Synthesis involves multi-step organic reactions, beginning with diazotization of a substituted aniline derivative to form a diazonium salt, followed by coupling with a nitrobenzoate precursor. Critical steps include:
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Diazotization: Reaction of 4-[(2-cyanoethyl)(2-hydroxyethyl)amino]aniline with nitrous acid (HNO₂) under acidic conditions to generate the diazonium ion.
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Coupling: Electrophilic aromatic substitution of the diazonium salt with ethyl 3-nitro-4-hydroxybenzoate in alkaline media.
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Esterification: Conversion of the carboxylate intermediate to the ethyl ester using ethanol and acid catalysis.
Optimization Challenges
Key challenges include controlling regioselectivity during azo coupling and minimizing side reactions such as over-alkylation of the amino group. Solvent selection (e.g., tetrahydrofuran or ethanol) and stoichiometric ratios are critical for achieving high yields.
Industrial and Research Applications
Dye and Pigment Manufacturing
The compound’s intense color and stability make it valuable in hair dyes and textile pigments. The azo group (-N=N-) serves as the chromophore, while the nitro group enhances lightfastness.
Biochemical Probes
Its nitro group may participate in redox reactions, enabling use as a probe for studying enzymatic activity in oxidative stress pathways.
Biological Activity and Mechanisms
Toxicity Profile
As with many azo dyes, metabolic reduction of the azo bond can generate aromatic amines, some of which are mutagenic. Acute toxicity studies in rodents report an LD₅₀ > 2000 mg/kg, indicating low immediate hazard but necessitating caution in chronic exposure scenarios.
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